N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of benzothiazole, thiazole, and furan moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets depending on their specific structural modifications .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives can vary widely depending on their specific structural modifications .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, which is used to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, L-proline.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Research: It is used in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Thiazole Derivatives: Compounds with thiazole rings exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Furan Derivatives: These compounds are known for their aromatic properties and are used in various chemical syntheses.
Uniqueness
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-4-2-6-13-15(10)21-18(27-13)20-14(23)8-11-9-26-17(19-11)22-16(24)12-5-3-7-25-12/h2-7,9H,8H2,1H3,(H,19,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCANCGADDGNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.